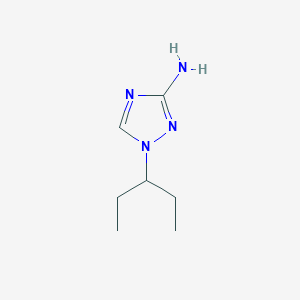
(R)-3-hydroxy-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-hydroxy-L-glutamic acid is a chiral amino acid derivative with a hydroxyl group attached to the third carbon of the glutamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-hydroxy-L-glutamic acid typically involves the stereoselective hydroxylation of L-glutamic acid. One common method is the enzymatic hydroxylation using specific hydroxylases that target the third carbon of the glutamic acid molecule. Another approach involves chemical synthesis through the use of chiral catalysts that facilitate the addition of a hydroxyl group to the desired position.
Industrial Production Methods
Industrial production of ®-3-hydroxy-L-glutamic acid often employs biotechnological processes, leveraging microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the desired compound in large quantities. These bioprocesses are optimized for yield and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
®-3-hydroxy-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The carboxyl groups can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products
Oxidation: Formation of 3-keto-L-glutamic acid.
Reduction: Formation of 3-hydroxy-L-glutamic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-hydroxy-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-hydroxy-L-glutamic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards these molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
L-glutamic acid: The parent compound without the hydroxyl group.
3-hydroxy-D-glutamic acid: The enantiomer with the hydroxyl group on the opposite stereocenter.
4-hydroxy-L-glutamic acid: A structural isomer with the hydroxyl group on the fourth carbon.
Uniqueness
®-3-hydroxy-L-glutamic acid is unique due to its specific stereochemistry and the presence of the hydroxyl group at the third carbon. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
17093-76-4 |
|---|---|
Fórmula molecular |
C5H9NO5 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-4(5(10)11)2(7)1-3(8)9/h2,4,7H,1,6H2,(H,8,9)(H,10,11)/t2-,4+/m1/s1 |
Clave InChI |
LKZIEAUIOCGXBY-FONMRSAGSA-N |
SMILES isomérico |
C([C@H]([C@@H](C(=O)O)N)O)C(=O)O |
SMILES canónico |
C(C(C(C(=O)O)N)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


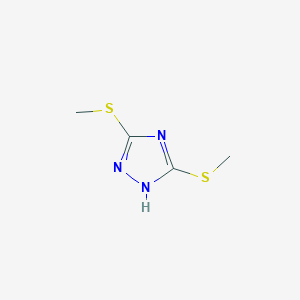
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
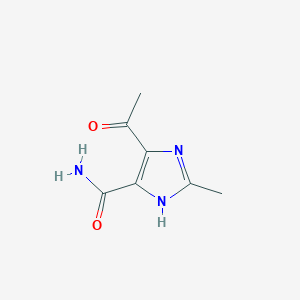

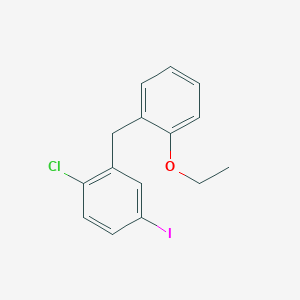
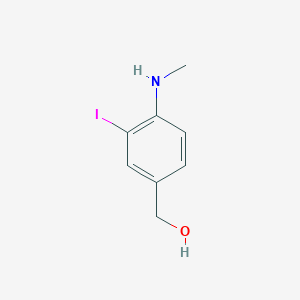

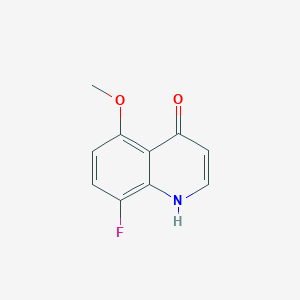
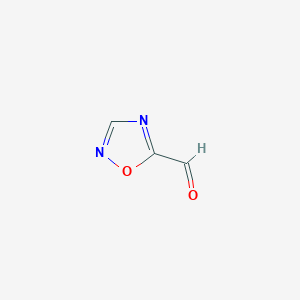
![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
